Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester

Description

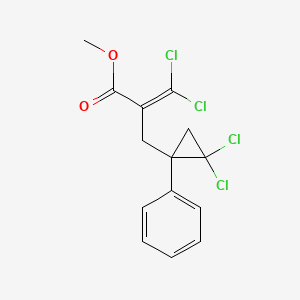

Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester, is a cyclopropane-derived ester characterized by a highly substituted core structure. The compound features a cyclopropane ring fused to a propanoic acid backbone, with two chlorine atoms at the 2,2-positions, a dichloromethylene group at the alpha position, and a phenyl substituent at the 1-position. The methyl ester group enhances its stability and modulates its physicochemical properties, such as solubility and volatility.

Properties

CAS No. |

83249-03-0 |

|---|---|

Molecular Formula |

C14H12Cl4O2 |

Molecular Weight |

354.0 g/mol |

IUPAC Name |

methyl 3,3-dichloro-2-[(2,2-dichloro-1-phenylcyclopropyl)methyl]prop-2-enoate |

InChI |

InChI=1S/C14H12Cl4O2/c1-20-12(19)10(11(15)16)7-13(8-14(13,17)18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

BFCHNYBQSMYWKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(Cl)Cl)CC1(CC1(Cl)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester typically involves multiple steps. One common method involves the reaction of cyclopropanepropanoic acid with dichloromethylene chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dichloromethylene group is rare among commercial cyclopropane esters, which typically feature halogenated aryl or alkyl substituents (e.g., dichlorophenyl in cycloprothrin ).

- Unlike pyrethroid-like esters (e.g., tralomethrin), the target lacks a cyano-phenoxyphenyl group, which is critical for insecticidal activity in many agrochemicals .

Physical and Spectral Properties

While direct data for the target compound are unavailable, comparisons with structurally related compounds highlight trends:

Biological Activity

Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester, also known as methyl 2,2-dichloropropionate, is a chemical compound with notable structural features that influence its biological activity. With a molecular formula of C14H12Cl4O2 and a molecular weight of 354.0 g/mol, this compound contains a cyclopropane structure and dichloromethylene substituents alongside a phenyl group. These characteristics contribute to its potential applications in pharmaceuticals and agriculture.

Potential Applications

- Herbicides : The structural properties of cyclopropane derivatives make them suitable candidates for herbicide development. Their ability to inhibit specific enzyme pathways in plants can lead to effective weed control.

- Insecticides : Similar to herbicides, the biological activity of these compounds can extend to pest control, targeting metabolic functions in insects.

- Pharmaceuticals : The unique chemical structure may allow for the development of new therapeutic agents, particularly in oncology, where compounds that induce apoptosis or inhibit cell proliferation are highly sought after.

Case Studies and Research Findings

While direct studies on cyclopropanepropanoic acid's biological activities remain scarce, several related compounds have been investigated:

- Hexadecanoic Acid Derivatives : Research indicates that certain fatty acid derivatives exhibit anticancer properties by inducing apoptosis through caspase activation in cancer cell lines . This suggests that structurally similar compounds could also possess significant bioactivity.

- Coccoloba Peltata Extracts : Studies on plant extracts containing similar chemical constituents have shown cytotoxic effects against various cancer cell lines. For instance, the extract demonstrated an IC50 value of 7.56 µg/mL against HeLa cells, indicating potent anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2,6-dichlorophenylacetate | C10H10Cl2O2 | Contains dichloro groups; used in pharmaceuticals | Antimicrobial and anticancer properties |

| Methyl 2-amino-3-cyclopropylpropanoate | C7H13NO2 | Features a cyclopropyl group; potential bioactivity | Anticancer activity |

| 2,4-Dichlorophenoxybutyric acid methyl ester | C11H12Cl2O3 | Used as a herbicide; contains chlorophenoxy groups | Herbicidal activity |

This table highlights the potential for cyclopropanepropanoic acid derivatives to share similar biological activities with other known compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.